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Compound of Interest

Compound Name:
4-N-(4-fluorophenyl)pyridine-3,4-

diamine

CAS No.: 108349-64-0

Cat. No.: B2373171

Get Quote

Heterocyclic compounds form the backbone of modern pharmaceuticals, and among them, the

pyridine ring is a uniquely privileged scaffold. An analysis of drugs approved by the US FDA

between 2014 and 2023 revealed that 54 new molecular entities contained a pyridine moiety,

with a significant number targeting cancer and central nervous system (CNS) disorders[1]. This

prevalence underscores the value of pyridine derivatives in achieving desirable

pharmacokinetic and pharmacodynamic properties.

The subject of this guide, 4-N-(4-fluorophenyl)pyridine-3,4-diamine, combines three key

structural features of high medicinal value:

A pyridine ring, a bioisostere of benzene found in numerous clinically successful drugs[2].

A 3,4-diamine substitution pattern. The parent compound, 3,4-diaminopyridine (also known

as Amifampridine), is an approved therapeutic agent for the rare autoimmune disorder

Lambert-Eaton myasthenic syndrome (LEMS)[3][4]. Its mechanism involves blocking

voltage-gated potassium channels, which enhances neurotransmitter release at the

neuromuscular junction.
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An N-(4-fluorophenyl) group. The incorporation of a fluorine atom into aryl rings is a common

strategy in drug design to modulate metabolic stability, binding affinity, and lipophilicity.

This unique combination positions 4-N-(4-fluorophenyl)pyridine-3,4-diamine as a compelling

candidate for investigation, potentially as a novel therapeutic agent or as a key intermediate for

the synthesis of more complex bioactive molecules.

Chemical Structure and Physicochemical Properties
The core structure consists of a 3,4-diaminopyridine core where the amine at the 4-position is

substituted with a 4-fluorophenyl group.

IUPAC Name: N3-(4-fluorophenyl)pyridine-3,4-diamine CAS Number: 1469018-93-6 Molecular

Formula: C₁₁H₁₀FN₃ Molecular Weight: 203.22 g/mol

Caption: Chemical structure of 4-N-(4-fluorophenyl)pyridine-3,4-diamine.

Table 1: Predicted Physicochemical Properties
Property Predicted Value Method

LogP 1.85 ALOGPS

Topological Polar Surface Area

(TPSA)
64.9 Å² Calculation

Hydrogen Bond Donors 2 Rule-based

Hydrogen Bond Acceptors 3 Rule-based

Rotatable Bonds 1 Rule-based

Note: These properties are computationally predicted and should be confirmed experimentally.

Proposed Synthesis Methodology: Buchwald-
Hartwig Amination
While specific literature for the synthesis of this exact molecule is not readily available, the

most robust and versatile method for its construction is the Buchwald-Hartwig amination. This
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palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis for

forming C-N bonds and is renowned for its broad substrate scope and functional group

tolerance, making it superior to classical methods like nucleophilic aromatic substitution for this

target[5][6].

The proposed strategy involves the coupling of 3,4-diaminopyridine with an appropriate 4-

fluoro-substituted aryl halide.
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Process

Product
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Buchwald-Hartwig
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1-Bromo-4-fluorobenzene Pd₂(dba)₃ (Palladium Catalyst) XPhos (Buchwald Ligand) K₂CO₃ (Base) Toluene or Dioxane Heat (e.g., 100 °C)

Aqueous Workup &
Extraction

Column Chromatography

4-N-(4-fluorophenyl)pyridine-3,4-diamine
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Caption: Proposed workflow for the synthesis via Buchwald-Hartwig amination.

Detailed Experimental Protocol (Proposed)
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Objective: To synthesize 4-N-(4-fluorophenyl)pyridine-3,4-diamine.

Materials:

3,4-Diaminopyridine (1.0 equiv)

1-Bromo-4-fluorobenzene (1.1 equiv)

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl [XPhos] (0.04 equiv)

Potassium Carbonate (K₂CO₃) (2.0 equiv), finely ground

Anhydrous Toluene (or 1,4-Dioxane)

Inert atmosphere (Nitrogen or Argon)

Procedure:

Vessel Preparation: To a dry, oven-baked round-bottom flask equipped with a magnetic stir

bar and reflux condenser, add 3,4-diaminopyridine, 1-bromo-4-fluorobenzene, and

potassium carbonate.

Catalyst Pre-mixing: In a separate vial, suspend Pd₂(dba)₃ and XPhos in a small amount of

the anhydrous solvent.

Inerting: Evacuate and backfill the reaction flask with an inert gas (e.g., Nitrogen) three times

to ensure an oxygen-free environment.

Reaction Setup: Add the anhydrous solvent to the flask via syringe, followed by the

catalyst/ligand suspension.

Heating: Heat the reaction mixture to 100 °C with vigorous stirring.

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS

until the starting material (3,4-diaminopyridine) is consumed.
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Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash

with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate under reduced pressure.

Purification: Purify the crude product by flash column chromatography on silica gel, using an

appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-
N-(4-fluorophenyl)pyridine-3,4-diamine.

Causality and Justification:

Catalyst System: The combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-

rich phosphine ligand such as XPhos is crucial. These "Buchwald ligands" promote the key

steps of oxidative addition and reductive elimination, which are essential for an efficient

catalytic cycle[7].

Base Selection: A moderately strong inorganic base like K₂CO₃ is chosen. It is strong

enough to deprotonate the amine during the catalytic cycle but avoids potential side

reactions that can occur with stronger bases like sodium tert-butoxide, especially with the

presence of two amine groups.

Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxidation. An inert atmosphere is

mandatory to prevent catalyst deactivation and ensure high yields[8].

Spectroscopic Characterization (Predicted)
Confirmation of the product's identity and purity would rely on a combination of standard

spectroscopic techniques. The following table outlines the expected characteristic signals.

Table 2: Predicted Spectroscopic Data
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Technique Expected Features

¹H NMR

- Pyridine Protons (3H): Three distinct signals in

the aromatic region (~6.5-8.0 ppm), likely

appearing as a singlet and two doublets. -

Fluorophenyl Protons (4H): Two signals in the

aromatic region (~7.0-7.5 ppm), appearing as

overlapping triplets or doublets of doublets due

to H-H and H-F coupling. - Amine Protons (3H):

Two broad singlets in the region of ~4.0-6.0 ppm

(for the NH₂ and NH groups), which are

exchangeable with D₂O.

¹³C NMR

- Aromatic Carbons: Approximately 11 distinct

signals expected in the ~100-160 ppm range.

The carbon attached to fluorine will show a large

¹JC-F coupling constant.

FT-IR (cm⁻¹)

- N-H Stretch: Two distinct bands around 3450-

3300 cm⁻¹ (asymmetric and symmetric

stretching of NH₂) and a sharper band for the

secondary amine NH. - C=C/C=N Stretch:

Multiple sharp peaks in the 1620-1450 cm⁻¹

region, characteristic of the aromatic rings. - C-F

Stretch: A strong, characteristic absorption band

around 1250-1150 cm⁻¹.

Mass Spec (MS)

- Molecular Ion (M⁺): An exact mass peak

corresponding to the molecular formula

C₁₁H₁₀FN₃ (m/z = 203.0859).

Note: These predictions are based on standard chemical shift values and data from structurally

related N-aryl pyridine compounds[3][9]. Actual experimental values may vary.

Potential Biological Significance and Applications
The structural architecture of 4-N-(4-fluorophenyl)pyridine-3,4-diamine suggests several

promising avenues for therapeutic research. The fusion of a known ion channel modulator with
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a common pharmacophore from kinase inhibitors creates a molecule with high potential for

novel biological activity.
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Caption: Logical relationships between structural motifs and potential applications.

Neuroscience Applications: Building upon the known pharmacology of its 3,4-

diaminopyridine core, the compound could be investigated as a novel modulator of neuronal

potassium channels. The N-aryl substitution may alter its potency, selectivity, or

pharmacokinetic profile compared to Amifampridine, potentially leading to new treatments for

neurological disorders characterized by impaired neurotransmission.

Oncology and Kinase Inhibition: The N-aryl aminopyridine scaffold is a well-established

pharmacophore in the field of oncology, particularly in the design of protein kinase inhibitors.

Many FDA-approved kinase inhibitors feature similar structural elements. Therefore, this

molecule warrants screening against a panel of cancer-relevant kinases to identify potential

anti-proliferative activity. Pyridinone derivatives, which are structurally related, have shown a

broad spectrum of pharmacological properties, including antitumor effects[10].

Intermediate for Fused Heterocyclic Systems: The ortho-diamine functionality of the pyridine

ring is a versatile handle for constructing fused heterocyclic systems. For example,

condensation with aldehydes or carboxylic acids could readily produce N-aryl substituted

imidazo[4,5-c]pyridines. This class of compounds is known to possess a wide range of

biological activities, including antiviral, antibacterial, and antitumor properties, establishing

them as a privileged scaffold in drug discovery[11].
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Conclusion
4-N-(4-fluorophenyl)pyridine-3,4-diamine represents a strategically designed molecule at the

intersection of established pharmacophores. While specific experimental data on this

compound is sparse, this guide provides a robust, scientifically-grounded framework for its

synthesis and characterization based on established, state-of-the-art chemical methodologies.

Its potential applications in neuroscience and oncology, coupled with its utility as a synthetic

building block, make it a highly valuable target for further investigation by researchers

dedicated to the discovery of novel therapeutic agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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